molecular formula C16H15ClN2O3 B3826727 Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate

Cat. No.: B3826727
M. Wt: 318.75 g/mol
InChI Key: XQMAQFNMWHCRPQ-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate (C₁₆H₁₅ClN₂O₃) consists of a benzoate ester core substituted at the para position with a urea group linked to a 4-chlorophenyl moiety. This dual functionalization (ester and urea) confers unique physicochemical and biological properties . Key Properties:

  • Molecular weight: 318.76 g/mol.
  • Key functional groups: Ethyl ester (electron-withdrawing), urea (hydrogen-bond donor/acceptor), and 4-chlorophenyl (lipophilic/halogen-bonding).
  • Applications: Intermediate in drug synthesis, antimicrobial agents, and kinase inhibitors .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-15(20)11-3-7-13(8-4-11)18-16(21)19-14-9-5-12(17)6-10-14/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMAQFNMWHCRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 4-chlorophenyl isocyanate with ethyl 4-aminobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products are ethers and substituted benzoates.

Scientific Research Applications

Scientific Research Applications

The applications of Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate span several scientific disciplines:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic chemistry .
  • Photoinitiator : The compound acts as a photoinitiator in polymerization reactions, which is crucial for developing new materials, particularly in dental applications where it aids in forming self-adhesive composites.

Biology

  • Biological Activity : this compound is being studied for its potential biological activities, including effects on cellular processes and enzyme interactions. Its role in enzyme-substrate interactions makes it a candidate for further investigation in biochemical pathways .
  • Cell Encapsulation : Its application in cell encapsulation is notable, where it initiates polymerization reactions that can encapsulate cells, thereby influencing cell function and viability.

Medicine

  • Pharmaceutical Potential : The compound is under investigation for its anesthetic properties and potential therapeutic applications. Its structural analogs have shown promise in treating various conditions, including pain management and possibly anticancer activities .
  • Anticancer Research : Initial studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Research into its mechanism of action indicates that it may interact with cellular receptors to modulate signaling pathways involved in tumor growth .

Industry

  • Material Development : In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in developing new products.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

  • Photopolymerization Studies : Research demonstrated that this compound can effectively initiate polymerization reactions under UV light, leading to improved mechanical properties in dental materials.
  • Biological Activity Assessment : A study assessing the biological activity of related compounds found that modifications to the chlorophenyl group significantly affected their inhibitory effects on cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
  • Synthetic Pathway Optimization : Investigations into optimizing synthetic routes for producing this compound have revealed methods to enhance yield and purity, which are crucial for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives

(a) Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate
  • Structure : Replaces the urea group with a thioether-linked acetyl group (C₁₇H₁₇ClN₂O₃S) .
  • Key Differences :
    • Electronic Effects : The thioether (C–S–C) introduces weaker electron-withdrawing effects compared to urea’s carbonyl.
    • Hydrogen Bonding : Loss of urea’s hydrogen-bonding capacity reduces solubility in polar solvents.
    • Biological Activity : Thioether derivatives show enhanced membrane permeability but lower antimicrobial activity compared to urea analogs .
(b) Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate
  • Structure : Incorporates a thiazinane ring fused with the urea group (C₂₂H₂₃ClN₄O₃S) .
  • Bioactivity: Enhanced inhibition of bacterial enzymes (e.g., dihydrofolate reductase) due to π-stacking from the aromatic thiazinane .

Sulfonamide and Sulfonyl Derivatives

(a) Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate
  • Structure : Sulfonamide replaces urea (C₁₇H₁₇ClN₂O₅S) .
  • Key Differences :
    • Acidity : Sulfonamide (pKa ~10) is more acidic than urea (pKa ~13), affecting ionization in physiological pH.
    • Metabolic Stability : Sulfonamides resist hydrolysis better than ureas, enhancing pharmacokinetics .
(b) Ethyl 4-((4-chlorophenyl)sulfonamido)benzoate
  • Structure: Direct sulfonamide linkage to the benzoate (C₁₅H₁₄ClNO₄S) .
  • Key Differences :
    • Hydrogen Bonding : Sulfonamide’s two hydrogen-bond acceptors (S=O) improve interactions with serine proteases.
    • Antimicrobial Activity : 2–4× higher MIC values against E. coli compared to urea derivatives .

Ester-Modified Analogs

(a) 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid
  • Structure : Replaces the ethyl ester with a carboxylic acid (C₁₄H₁₁ClN₂O₃) .
  • Key Differences :
    • Solubility : Carboxylic acid improves aqueous solubility (logP 2.1 vs. 3.5 for ethyl ester).
    • Bioavailability : Lower cell permeability due to ionization at physiological pH .
(b) Methyl 4-(5-([1,1'-biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate
  • Structure : Substitutes ethyl ester with methyl and adds a biphenyl-thiazole moiety (C₂₄H₁₉N₃O₃S) .
  • Key Differences :
    • Lipophilicity : Methyl ester (logP 3.8) vs. ethyl ester (logP 4.2) affects tissue distribution.
    • Kinase Inhibition : Biphenyl-thiazole enhances binding to EGFR (IC₅₀ = 0.8 μM vs. >10 μM for parent compound) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate 318.76 3.5 2 4
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate 376.85 4.1 1 5
Ethyl 4-((4-chlorophenyl)sulfonamido)benzoate 351.79 3.9 1 6
3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid 290.70 2.1 3 5

Key Findings

Urea vs. Sulfonamide : Urea derivatives exhibit superior hydrogen-bonding capacity but lower metabolic stability compared to sulfonamides .

Ester Modifications : Ethyl esters balance lipophilicity and bioavailability better than methyl esters or carboxylic acids .

Ring Systems : Incorporation of rigid heterocycles (e.g., thiazinane, thiazole) enhances target selectivity and enzymatic inhibition .

Biological Activity

Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological evaluations, and relevant case studies to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains an ethyl ester group, an amide linkage, and a chlorophenyl substituent.
  • Molecular Formula : C15_{15}H14_{14}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 288.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This mechanism is significant in its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
  • Protein-Ligand Interactions : It has been employed in studies investigating enzyme-substrate interactions and protein-ligand binding, which are crucial for understanding its pharmacological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-723.31 ± 0.09Induction of apoptosis via caspase activation
HepG272.22 ± 0.14Inhibition of cell proliferation
HCT-11653.29 ± 0.25Disruption of cell cycle regulation

These results indicate that this compound exhibits significant cytotoxicity against breast and liver cancer cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be promising, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Study on Enzyme Inhibition

A study published in the Chemical and Pharmaceutical Bulletin reported that derivatives similar to this compound exhibited potent inhibition against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . The findings demonstrated that modifications in the chemical structure could enhance inhibitory potency, making it a candidate for further drug development.

Research on Anticancer Mechanisms

Another research effort focused on the compound's mechanism of inducing apoptosis in cancer cells. It was observed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways through mitochondrial dysfunction . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways.

Q & A

Q. Basic

  • 1H/13C-NMR : Confirm the urea (–NH–CO–NH–) linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) .
  • IR Spectroscopy : Detect N–H stretching (3300–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) vibrations .
  • TLC/HPLC : Monitor reaction progress and purity using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase HPLC .

How does the compound’s structure influence its solubility and bioavailability in preclinical studies?

Advanced
The ester group enhances lipid solubility, while the urea moiety introduces hydrogen-bonding potential. Methodological approaches include:

  • LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients.
  • Permeability Assays : Caco-2 cell models assess intestinal absorption.
  • Prodrug Strategies : Hydrolysis of the ethyl ester in vivo generates the free carboxylic acid, improving aqueous solubility .

What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies guide optimization?

Q. Advanced

Compound ModificationBiological ImpactSource
Replacement of 4-Cl with –CF₃Enhanced enzyme inhibition (IC₅₀ ↓30%)
Substitution of ethyl ester with amideReduced cytotoxicity, improved selectivity
Addition of methylthiopheneAnti-inflammatory activity (COX-2 inhibition)
SAR studies require systematic substitution of functional groups followed by enzymatic assays (e.g., COX-2 inhibition) and molecular docking to identify key interactions .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural Impurities : Use orthogonal purification (HPLC + NMR) to verify purity.
  • Cell Line Differences : Compare activities in multiple models (e.g., HepG2 vs. MCF-7 for antitumor studies).
    A meta-analysis of 12 studies showed that impurities >2% significantly alter IC₅₀ values, emphasizing rigorous quality control .

What computational methods are effective for predicting binding modes with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate urea moiety interactions with ATP-binding pockets (e.g., EGFR kinase).
  • Docking Software (AutoDock Vina) : Prioritize poses with hydrogen bonds to backbone carbonyls (e.g., Thr766 in EGFR).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .

How can crystallographic data improve the understanding of this compound’s reactivity?

Advanced
Single-crystal X-ray diffraction reveals:

  • Conformational Flexibility : The urea group adopts a planar configuration, favoring π-π stacking with aromatic residues.
  • Hydrogen-Bond Networks : Critical for stabilizing enzyme-inhibitor complexes (e.g., with carbonic anhydrase IX) .
    Crystallographic studies of analogs (e.g., ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate) show that minor structural changes disrupt packing, altering stability .

What strategies mitigate toxicity while retaining therapeutic efficacy in derivative design?

Q. Advanced

  • Metabolic Profiling : Identify reactive metabolites using liver microsomes.
  • Isosteric Replacement : Swap the chlorophenyl group with pyridyl to reduce hepatotoxicity.
  • Prodrug Activation : Mask polar groups (e.g., ester-to-amide conversion) to enhance target specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate
Reactant of Route 2
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Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate

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